Reduced Myeloid Progenitor Toxicity: DGN549 Mono-imine IGN vs. Crosslinking IGN Payload
In a direct head-to-head comparison using the same CD123-targeting antibody G4723A, the ADC containing the mono-imine IGN payload DGN549 (IMGN632/A-ADC) demonstrated >40-fold lower cytotoxicity to normal human myeloid progenitors compared to an otherwise identical ADC bearing a di-imine (crosslinking) IGN payload (X-ADC/C-ADC) [1]. In colony-forming unit (CFU) assays with bone marrow cells from healthy donors, the IC90 for normal myeloid progenitors was 2,000 pM for DGN549-ADC versus 40 pM for the crosslinking-ADC, representing a 50-fold difference in toxicity [2]. In vivo in CD-1 mice, the crosslinking-ADC caused delayed toxicity with weight loss at 30 days post-administration, whereas the DGN549-ADC was well tolerated at the tested doses [2].
| Evidence Dimension | Cytotoxicity to normal myeloid progenitors (CFU assay IC90) |
|---|---|
| Target Compound Data | 2,000 pM (IMGN632 containing DGN549 mono-imine payload) |
| Comparator Or Baseline | 40 pM (ADC with di-imine IGN crosslinking payload using same G4723A antibody) |
| Quantified Difference | 50-fold lower toxicity (2,000 pM vs. 40 pM); >40-fold difference in overall progenitor cytotoxicity |
| Conditions | CD123-targeting G4723A antibody conjugated to either DGN549 (mono-imine) or di-imine IGN; CFU assays on bone marrow cells from 7 healthy human donors |
Why This Matters
This differential toxicity directly translates to the potential for clinical efficacy with limited myelosuppression, a key advantage for AML patients who cannot tolerate profound bone marrow toxicity.
- [1] Kovtun Y, et al. A CD123-targeting antibody-drug conjugate, IMGN632, designed to eradicate AML while sparing normal bone marrow cells. Blood Adv. 2018;2(8):848-858. View Source
- [2] Kovtun Y, et al. A CD123-Targeting Antibody-Drug Conjugate (ADC), IMGN632, Designed to Eradicate Acute Myeloid Leukemia (AML) Cells While Sparing Normal Bone Marrow Cells. Blood. 2016;128(22):768. View Source
